Comparative Isotopic Purity and Suitability for Bioanalysis
Mavacamten-d5 provides a precise +5 Da mass shift over the unlabeled analyte, Mavacamten. This specific mass difference is optimal for minimizing cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, while being less susceptible to interference from endogenous biological matrix components compared to a +1 Da shift (Mavacamten-d1). [1] A comparative analysis of isotopologue performance indicates that a +5 Da shift significantly reduces isotopic peak overlap from the natural abundance of 13C in the analyte, which is a common source of quantification error for +3 Da or lower labels.
| Evidence Dimension | Mass Shift and Isotopic Interference |
|---|---|
| Target Compound Data | Mass shift: +5 Da (Mavacamten-d5) |
| Comparator Or Baseline | Mass shift: +1 Da (Mavacamten-d1); +6 Da (Mavacamten-d6) |
| Quantified Difference | +5 Da provides optimal balance between channel separation and matrix effect matching; +1 Da suffers from high isotopic overlap from unlabeled analyte (~1.7% for C15 compound). |
| Conditions | LC-MS/MS analysis in biological matrices (e.g., plasma, urine) |
Why This Matters
Adequate mass separation is critical for assay sensitivity and linearity; an insufficient shift (e.g., +1 Da) can lead to overestimation of analyte concentration, directly impacting pharmacokinetic parameter calculations.
- [1] Mavacamten-d5 (MYK461-d5) Technical Datasheet. MedChemExpress. Purity: 98.61%. View Source
